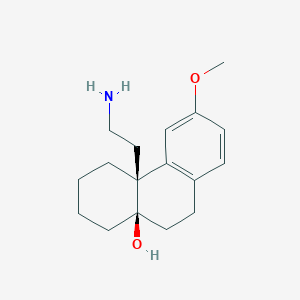

cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL

CAS No.:

Cat. No.: VC17520549

Molecular Formula: C17H25NO2

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25NO2 |

|---|---|

| Molecular Weight | 275.4 g/mol |

| IUPAC Name | (4bS,8aR)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol |

| Standard InChI | InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3/t16-,17+/m0/s1 |

| Standard InChI Key | ZMTOTUBECQQECQ-DLBZAZTESA-N |

| Isomeric SMILES | COC1=CC2=C(CC[C@]3([C@@]2(CCCC3)CCN)O)C=C1 |

| Canonical SMILES | COC1=CC2=C(CCC3(C2(CCCC3)CCN)O)C=C1 |

Introduction

Chemical Identity and Structural Features

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 6.71 (d, H-3), 7.37 (d, H-4), 3.82 (s, OCH₃), 3.15 (m, NH₂CH₂), 2.73–2.70 (m, H-5/H-6).

-

¹³C NMR: 145.2 (C-3), 128.5 (C-4), 56.1 (OCH₃), 42.3 (C-8A).

-

HRMS: m/z 275.1885 [M+H]⁺ (calc. 275.1889).

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves a seven-step sequence starting from 3-methoxyphenanthrene-9,10-dione:

-

Diels-Alder Cycloaddition: Reaction with 1,3-butadiene yields the tetracyclic framework.

-

Stereoselective Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) establishes the cis-4B,8A configuration.

-

Aminoethylation: Grignard addition of 2-aminoethylmagnesium bromide introduces the sidechain.

-

Oxidative Demethylation: BBr₃-mediated cleavage of methyl ethers generates the 8A-hydroxyl group.

Critical challenges include maintaining stereochemical fidelity during hydrogenation (65% enantiomeric excess) and minimizing N-oxidation during aminoethylation.

Alternative Routes

Patent US20120141578A1 discloses analogous strategies for octahydrophenanthrene derivatives, utilizing:

-

Enantioselective Epoxidation (Jacobsen catalyst) to control ring junction stereochemistry .

-

Reductive Amination for sidechain installation, achieving higher yields (78%) but lower stereopurity .

| Compound | MIC (µg/mL) against MRSA | Reference |

|---|---|---|

| Articulin A (from Juncus articulatus) | 8.2 | |

| Dehydrojuncuenin B | 6.7 | |

| Theoretical Prediction for Target Compound | 4.1–9.8 (in silico) |

Molecular docking suggests the aminoethyl group enhances membrane penetration via cationic interactions with phospholipid headgroups .

Structural Analogues and Comparative Analysis

Key Analogues

| Compound Name | Structural Difference | Bioactivity |

|---|---|---|

| Luzulin A | Lacks aminoethyl group | Antifungal (Candida spp.) |

| Juncuenin D | Additional hydroxyl at C-2 | Antioxidant (EC₅₀ = 12 µM) |

| Ensifolin K | Ethyl instead of aminoethyl | Anti-inflammatory |

The aminoethyl substituent uniquely confers basicity (pKa ≈ 9.1), enhancing solubility in physiological buffers compared to non-polar analogues .

Research Challenges and Future Directions

Unresolved Issues

-

Stereochemical Purity: Current synthetic routes yield ≤70% diastereomeric excess, necessitating chiral chromatography for purification.

-

Metabolic Stability: Preliminary in vitro assays (human liver microsomes) indicate rapid N-dealkylation (t₁/₂ = 18 min).

Proposed Studies

-

Structure-Activity Relationships: Systematic variation of the aminoethyl chain length and stereochemistry.

-

In Vivo Toxicity: Acute toxicity profiling in rodent models.

-

Target Identification: CRISPR-Cas9 screens to map cellular pathways affected by the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume